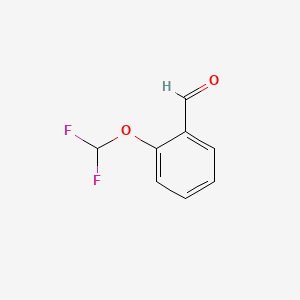

2-(Difluoromethoxy)benzaldehyde

Description

Historical Context of Fluorinated Benzaldehydes in Organic Synthesis

The journey of fluorinated benzaldehydes is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century. The initial synthesis of organofluorine compounds was challenging due to the extreme reactivity of elemental fluorine. Early methods for introducing fluorine into aromatic rings were often harsh and limited in scope.

A significant breakthrough was the Balz-Schiemann reaction, discovered in 1927, which allowed for the synthesis of fluoroaromatic compounds from diazonium salts. This was complemented by the development of halogen-exchange (Halex) reactions, which became a cornerstone for industrial-scale production. These foundational methods paved the way for the creation of a diverse range of fluorinated aromatic building blocks, including various fluorobenzaldehydes.

The development of deoxofluorination reagents, such as sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST), in the mid-20th century provided direct ways to convert aldehydes to difluoromethyl groups, further expanding the synthetic toolkit. More recent advancements have focused on milder and more selective methods, including transition-metal-catalyzed reactions and the use of electrophilic N-F fluorinating agents like Selectfluor. These innovations have made a wide variety of specifically substituted fluorinated benzaldehydes, such as 2-(difluoromethoxy)benzaldehyde (B1333782), more accessible for research and development. Fluorinated benzaldehydes are now recognized as crucial intermediates for synthesizing pharmaceuticals, agrochemicals, dyes, and liquid crystal materials. guidechem.comgoogle.com

Table 1: Milestones in the Development of Fluorinated Aromatic Synthesis

| Decade/Year | Key Development | Significance |

|---|---|---|

| 1862 | First nucleophilic halogen exchange to form an organofluorine compound. | Established a fundamental method for fluorine introduction. |

| 1927 | Discovery of the Balz-Schiemann reaction. | Provided a reliable route to fluoroaromatic compounds from anilines. |

| 1930s | Development of the Halex reaction for aromatic systems. | Enabled large-scale industrial synthesis of fluoroaromatics. |

| 1960s | Introduction of sulfur tetrafluoride (SF₄) as a deoxofluorinating agent. | Allowed for the conversion of carbonyls (like aldehydes) to difluoroalkyl groups. |

| 1980s-Present | Development of modern N-F electrophilic fluorinating agents (e.g., Selectfluor). | Offered safer, more selective, and user-friendly methods for fluorination. |

| 1990s-Present | Advancements in palladium-catalyzed C-F bond formation. | Expanded the scope and functional group tolerance for creating complex fluoroaromatics. |

Significance of the Difluoromethoxy Moiety in Contemporary Molecular Design

The difluoromethoxy group (–OCF₂H) has garnered significant attention in contemporary molecular design, particularly in medicinal chemistry and agrochemistry, due to its unique combination of properties that can dramatically enhance the performance of a parent molecule. nbinno.comresearchgate.net

One of its most valued characteristics is its role as a bioisostere for more common functional groups like hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups. bohrium.comnih.gov The –OCF₂H group can mimic the hydrogen-bonding capabilities of these groups; it acts as a "lipophilic hydrogen bond donor," a rare and valuable property. semanticscholar.orgacs.orgh1.co This allows it to form crucial interactions with biological targets, such as enzymes and receptors, potentially increasing a drug's potency and selectivity. rsc.org

Furthermore, the introduction of the difluoromethoxy group significantly impacts a molecule's physicochemical profile. It generally increases lipophilicity (fat-solubility), which can improve a compound's ability to cross cell membranes and enhance its bioavailability. nbinno.comccspublishing.org.cn The strong carbon-fluorine bonds also confer high metabolic stability . nbinno.com The group is resistant to oxidative metabolism, a common pathway for drug breakdown in the body. This can prolong the therapeutic effect of a drug. The electron-withdrawing nature of the moiety can also modulate the acidity (pKa) of nearby functional groups, which is critical for optimizing drug-receptor interactions and solubility.

Table 2: Physicochemical Properties Conferred by the Difluoromethoxy Group

| Property | Description | Impact in Molecular Design |

|---|---|---|

| Bioisosterism | Serves as a structural mimic for hydroxyl, thiol, or amine groups. nih.gov | Can replace metabolically labile groups while maintaining key biological interactions. |

| Hydrogen Bonding | Acts as a weak hydrogen bond donor. semanticscholar.orgresearchgate.net | Contributes to binding affinity with biological targets. |

| Lipophilicity | Increases the molecule's affinity for nonpolar environments. nbinno.com | Can enhance membrane permeability and absorption. |

| Metabolic Stability | Resistant to enzymatic degradation, particularly oxidation. nbinno.com | Increases the half-life and duration of action of bioactive compounds. |

| Electronic Effects | Strongly electron-withdrawing, influencing the acidity and reactivity of the molecule. | Modulates pKa to optimize solubility and target binding. |

Current Research Trajectories and Scope for this compound

This compound is a versatile and valuable building block in modern organic synthesis, primarily leveraged for the construction of complex molecules in the pharmaceutical and agrochemical sectors. nbinno.comchemimpex.com Its aldehyde functional group serves as a reactive handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions.

Current research demonstrates its application as a key intermediate in the synthesis of a variety of biologically active compounds. For instance, it is used to construct heterocyclic systems like benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents. nbinno.com The difluoromethoxy group is strategically positioned to influence the final compound's binding affinity, selectivity, and pharmacokinetic properties. Researchers have also employed this aldehyde in the synthesis of novel steroid derivatives, such as 2-difluoromethoxy-substituted estratrienes, to develop new anti-cancer agents with improved metabolic profiles. nih.gov

Beyond life sciences, this compound is utilized in materials science for creating advanced polymers and specialty coatings. chemimpex.com The incorporation of the difluoromethoxy group can enhance thermal stability, alter surface properties, and modify the electronic characteristics of materials. The future scope for this compound remains broad, with potential applications in the discovery of new active ingredients for crop protection and the development of novel liquid crystals and other functional materials. Its continued availability and the versatility of aldehyde chemistry ensure that this compound will remain a relevant and important intermediate in chemical innovation.

Table 3: Selected Research Applications of this compound

| Research Area | Application | Resulting Compound Class |

|---|---|---|

| Pharmaceuticals | Synthesis of novel anti-proliferative agents. | Estratriene Sulfamate Derivatives nih.gov |

| Pharmaceuticals | Intermediate for proton pump inhibitors. | Benzimidazole Derivatives |

| Agrochemicals | Building block for new fungicides and pesticides. chemimpex.com | Various Heterocyclic Compounds |

| Organic Synthesis | Precursor for oxime derivatives. scbt.com | This compound oxime |

| Materials Science | Monomer or additive for specialty polymers. chemimpex.com | High-Performance Polymers |

Properties

IUPAC Name |

2-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-5,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBNHDFPMRENBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10985793 | |

| Record name | 2-(Difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71653-64-0, 66988-93-0 | |

| Record name | 2-(Difluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (difluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Difluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Difluoromethoxy Benzaldehyde and Its Derivatives

Strategies for the Introduction of the Difluoromethoxy Group into Aromatic Systems

The introduction of the difluoromethoxy group onto an aromatic ring, such as in the synthesis of 2-(difluoromethoxy)benzaldehyde (B1333782), can be achieved through several modern synthetic strategies. These methods offer various levels of efficiency, substrate scope, and functional group tolerance.

Nucleophilic Substitution Approaches for Difluoromethoxylation

Nucleophilic aromatic substitution (SNAr) represents a classical yet effective method for the introduction of the difluoromethoxy group. masterorganicchemistry.compressbooks.pub This approach typically involves the reaction of a phenol (B47542), such as salicylaldehyde, with a difluoromethylating agent in the presence of a base. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. masterorganicchemistry.compressbooks.pub For the synthesis of this compound, the aldehyde group itself provides some activation, although the reaction often requires elevated temperatures.

A common difluoromethylating agent for this purpose is chlorodifluoromethane (B1668795) (ClCF₂H), a gas that can be bubbled through a solution of the phenoxide. However, due to its ozone-depleting properties, alternative reagents are increasingly favored. rsc.org Other reagents, such as TMSCF₂H and its derivatives, can also be employed in the presence of a suitable fluoride (B91410) source. beilstein-journals.org The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the difluoromethylating agent. pressbooks.pub

The efficiency of nucleophilic difluoromethoxylation can be influenced by several factors, including the choice of base, solvent, and reaction temperature. Strong bases are typically required to generate the phenoxide in sufficient concentration.

Oxidative Methods for Difluoromethoxylation

Oxidative methods provide an alternative pathway for the formation of aryl difluoromethyl ethers. While direct oxidative difluoromethoxylation of an aldehyde-containing arene is less common, oxidative processes can be employed in multi-step sequences. For instance, an oxidative dearomatization of a phenol can be followed by the introduction of the difluoromethoxy group. cdnsciencepub.com

More direct oxidative approaches often involve hypervalent iodine reagents or electrochemical methods. cdnsciencepub.com These techniques can generate highly reactive intermediates that facilitate the difluoromethoxylation process. However, the substrate scope can be limited, and the presence of an easily oxidizable aldehyde group, as in 2-hydroxybenzaldehyde (salicylaldehyde), can lead to side reactions, necessitating careful optimization of reaction conditions.

Photocatalytic Difluoromethoxylation Techniques

Visible-light photocatalysis has emerged as a powerful tool for the direct C–H difluoromethoxylation of arenes and heteroarenes, offering mild reaction conditions and high functional group tolerance. nih.gov These methods typically involve the generation of a difluoromethoxy radical (•OCF₂H) from a suitable precursor, which then adds to the aromatic ring. nih.gov

A common strategy employs a redox-active difluoromethoxylating reagent in the presence of a photoredox catalyst, such as an iridium or ruthenium complex. nih.gov Upon irradiation with visible light, the excited photocatalyst engages in a single-electron transfer (SET) process with the reagent to generate the •OCF₂H radical. This radical then adds to the aromatic substrate, forming a difluoromethoxylated cyclohexadienyl radical intermediate, which is subsequently oxidized and deprotonated to afford the final product. nih.gov

The regioselectivity of photocatalytic difluoromethoxylation is often governed by the electronic properties of the substituents on the aromatic ring. For substrates like benzaldehyde (B42025), a mixture of ortho, meta, and para isomers can be expected, with the distribution depending on the specific reaction conditions and the nature of the photocatalytic system.

Table 1: Examples of Photocatalytic C-H Difluoromethoxylation of Arenes

| Substrate | Photocatalyst | Reagent | Solvent | Yield (%) | Reference |

| Benzene (B151609) | Ir(ppy)₃ | Me₃SiCF₂H | CH₃CN | 55 | nih.gov |

| Toluene | Ru(bpy)₃Cl₂ | (Me₂N)₂C=NCF₂H | DMF | 62 | nih.gov |

| Anisole | Eosin Y | CF₃SO₂CF₂H | DMSO | 48 | nih.gov |

This table presents a selection of examples and is not exhaustive.

Radical Difluoromethylation Protocols

Radical-based methods offer a versatile approach for the introduction of the CF₂H group. rsc.org These protocols often involve the generation of a difluoromethyl radical (•CF₂H), which can then be used in various transformations. While this section focuses on difluoromethoxylation, it is important to distinguish it from direct difluoromethylation. In the context of synthesizing this compound, a radical approach would typically involve the reaction of a pre-functionalized arene.

For instance, a radical cascade reaction has been developed for the aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes, which are derivatives of salicylaldehyde. nih.gov In this process, an aryldifluoromethyl radical, generated from an α,α-difluoroarylacetic acid, adds to the double bond of the allyl group, initiating a cascade that ultimately forms a 3-aryldifluoromethyl-containing chroman-4-one. nih.gov While this does not directly yield this compound, it demonstrates the utility of radical difluoromethylation in functionalizing related structures.

Conversion of Thionoesters to Difluoro(methoxy)methyl Compounds

A more recent and highly effective strategy for the synthesis of difluoro(methoxy)methyl compounds involves the fluorodesulfurization of thionoesters. This method provides a mild and efficient route to aryl-OCF₂H compounds and is tolerant of a wide range of functional groups.

The synthesis begins with the preparation of an O-aryl thionoester from the corresponding phenol. This thionoester is then treated with a fluorinating agent, such as DAST (diethylaminosulfur trifluoride) or silver(I) fluoride, to convert the C=S group into a CF₂ group. This transformation provides the desired difluoromethoxy functionality. The use of silver(I) fluoride is particularly advantageous as it avoids the use of more hazardous fluorinating agents and proceeds under mild conditions.

Functionalization of the Benzaldehyde Moiety in this compound

The aldehyde group in this compound is a versatile functional handle that can be readily transformed into a variety of other functionalities, allowing for the synthesis of a diverse library of derivatives.

The reactivity of the aldehyde is influenced by the electron-withdrawing nature of the ortho-difluoromethoxy group, which can affect the electrophilicity of the carbonyl carbon. ncert.nic.in Common transformations of the aldehyde group include oxidation, reduction, and nucleophilic addition reactions. wikipedia.org

More advanced strategies, such as C-H functionalization, have also been employed to modify the aromatic ring of benzaldehyde derivatives. researchgate.netnih.gov

Table 2: Common Functionalization Reactions of the Aldehyde Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Nucleophilic Addition | Grignard Reagents, Organolithiums | Secondary Alcohol |

| Wittig Reaction | Phosphonium Ylides | Alkene |

| Reductive Amination | Amine, NaBH₃CN | Amine |

This table provides a general overview of common transformations.

A notable advanced methodology is the use of transient directing groups to achieve ortho-C-H functionalization of benzaldehydes. researchgate.netnih.gov In this approach, the aldehyde reacts reversibly with an amine to form an imine, which then acts as a directing group for a metal catalyst (e.g., palladium or iridium) to functionalize the C-H bond at the ortho position. researchgate.netnih.gov This strategy allows for the introduction of various substituents, such as aryl, halide, or amide groups, at the position adjacent to the aldehyde. researchgate.netnih.gov While this would typically functionalize the 6-position of this compound, it represents a powerful tool for the late-stage diversification of such molecules.

Furthermore, the aldehyde can participate in various condensation reactions, such as the aldol (B89426) condensation and the Knoevenagel condensation, to form carbon-carbon bonds and construct more complex molecular architectures. ncert.nic.in The specific conditions for these reactions would need to be optimized for this compound, taking into account the electronic effects of the difluoromethoxy substituent.

Transformations of the Aldehyde Group (e.g., Oxidation, Reduction)

The aldehyde functional group in this compound is a key site for various chemical transformations, notably oxidation and reduction, to yield a range of valuable derivatives.

Oxidation:

The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. For benzaldehyde derivatives, this can be achieved using various oxidizing agents. A green chemistry approach involves the use of atmospheric oxygen with an N-heterocyclic carbene as a catalyst in a solvent-free reaction, which can be accelerated by microwave irradiation. misericordia.edu This method offers an environmentally benign alternative to traditional methods that often employ hazardous heavy metal oxidants. misericordia.edu The resulting 2-(difluoromethoxy)benzoic acid is a crucial building block for more complex molecules.

Reduction:

The reduction of the aldehyde group in this compound to a primary alcohol yields (2-(difluoromethoxy)phenyl)methanol. This transformation is commonly accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄). However, in certain substituted benzaldehydes, the reduction with NaBH₄ can lead to undesired rearrangements. To prevent this, the reaction can be quenched with a weak acid, such as acetic acid, which selectively yields the desired benzyl (B1604629) alcohol. nih.gov For instance, the reduction of 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde with NaBH₄ in the presence of acetic acid prevents intramolecular transesterification. nih.gov

Another effective method for the reduction of aldehydes is hydrosilylation, using reagents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a base like potassium carbonate. researchgate.net This protocol has demonstrated excellent chemoselectivity for reducing aldehydes and ketones. researchgate.net

Table 1: Key Transformations of the Aldehyde Group

| Transformation | Reagents and Conditions | Product |

| Oxidation | Atmospheric oxygen, N-heterocyclic carbene, microwave irradiation | 2-(Difluoromethoxy)benzoic acid |

| Reduction | Sodium borohydride (NaBH₄), weak acid (e.g., acetic acid) | (2-(Difluoromethoxy)phenyl)methanol |

| Reduction | Polymethylhydrosiloxane (PMHS), potassium carbonate | (2-(Difluoromethoxy)phenyl)methanol |

Aromatic Ring Functionalization (e.g., Halogenation, Amidation)

Further diversification of this compound derivatives can be achieved through functionalization of the aromatic ring.

Halogenation:

The introduction of halogen atoms onto the benzene ring can significantly alter the electronic properties and reactivity of the molecule. The chlorination of benzaldehyde in the presence of a catalyst like anhydrous ferric chloride typically results in the formation of m-chlorobenzaldehyde. youtube.com In the absence of a catalyst, the reaction can lead to the formation of benzoyl chloride. youtube.com These principles can be applied to this compound to synthesize halogenated derivatives for further synthetic applications.

Amidation:

Amide synthesis is a crucial reaction in the preparation of a vast array of biologically active compounds. One approach is the oxidative amidation of aldehydes. This can be achieved through various methods, including a one-pot synthesis from aldehydes and amines using diacetoxyiodobenzene (B1259982) in an ionic liquid at room temperature. organic-chemistry.org Another modern approach involves visible-light photocatalysis, where an aldehyde reacts with an amine in the presence of a photocatalyst like Ru(bpy)₃Cl₂ to form the corresponding amide under mild conditions. organic-chemistry.org These methods can be employed to convert this compound into various amide derivatives.

Table 2: Aromatic Ring Functionalization Reactions

| Functionalization | Reagents and Conditions | Potential Product |

| Chlorination | Chlorine (Cl₂), anhydrous ferric chloride (FeCl₃) | Chloro-2-(difluoromethoxy)benzaldehyde |

| Oxidative Amidation | Amine, diacetoxyiodobenzene, ionic liquid | N-substituted-2-(difluoromethoxy)benzamide |

| Photocatalytic Amidation | Amine, Ru(bpy)₃Cl₂, visible light | N-substituted-2-(difluoromethoxy)benzamide |

Microwave-Assisted Synthetic Protocols for Benzaldehyde Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsjournal.com This technology has been successfully applied to the synthesis of various derivatives from substituted benzaldehydes. readarticle.orgresearchgate.net

For instance, the synthesis of novel 4-Hydrazinyl-7H-Pyrrolo[2,3-d] Pyrimidine (HPP) derivatives has been achieved through a microwave-assisted reaction between substituted benzaldehydes and HPP in the presence of a strong acid. readarticle.org This method has proven to be an efficient route to compounds with significant antibacterial activity. readarticle.org Similarly, microwave irradiation has been employed in the three-component synthesis of 2,4,5-trisubstituted imidazoles from benzaldehyde, benzil, and ammonia, achieving high yields in a significantly reduced timeframe. ijpsjournal.com Another study demonstrated the efficient synthesis of bis-chalcones and subsequently bis-pyrazoles from substituted benzaldehydes under microwave-assisted, solvent-free conditions. researchgate.net

The application of microwave technology to the synthesis of this compound derivatives holds the potential for rapid and efficient production of a diverse range of compounds.

Table 3: Examples of Microwave-Assisted Synthesis with Benzaldehyde Derivatives

| Reaction | Reactants | Product Type | Reported Advantage |

| HPP Derivative Synthesis | Substituted benzaldehydes, HPP | 4-Hydrazinyl-7H-Pyrrolo[2,3-d] Pyrimidine derivatives | Efficient, promising antibacterial properties. readarticle.org |

| Lophine Synthesis | Benzaldehyde, benzil, ammonia, glacial acetic acid | 2,4,5-triphenylimidazole (Lophine) | 90% yield, shorter reaction time. ijpsjournal.com |

| Bis-pyrazole Synthesis | Substituted benzaldehydes, N-phenyl glutarimides, hydrazine (B178648) hydrate | Bis-pyrazoles | Ecofriendly, solvent-free, efficient. researchgate.net |

Regioselective Synthesis and Control of Isomeric Products

The regioselective synthesis of derivatives of this compound is crucial for controlling the formation of specific isomers, which can have different physical, chemical, and biological properties. The position of the difluoromethoxy group at the ortho position directs the regioselectivity of subsequent reactions on the aromatic ring.

For example, in the synthesis of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine (B1200194) 3,5-diesters, this compound is a key starting material, and its structure dictates the substitution pattern of the final product. lookchem.comfishersci.no The synthesis of p-(difluoromethoxy)benzaldehyde, an isomer, is achieved through the reaction of p-hydroxybenzaldehyde with difluoromethoxymethyl chloride. ontosight.ai This highlights the importance of starting with the correct isomer to obtain the desired final product.

Palladium-catalyzed reactions are often employed to achieve high regioselectivity. For instance, a highly regioselective cascade synthesis of 2,3-dihydrobenzodioxepinones has been developed from 2-bromophenols and epoxides via a palladium-catalyzed intramolecular alkoxylcarbonylation. nih.gov Such strategies can be adapted for the regioselective functionalization of this compound derivatives.

Control over isomeric products is essential as different isomers can exhibit distinct biological activities. The ability to selectively synthesize one isomer over another is a key aspect of modern synthetic chemistry.

Synthetic Utility As a Key Building Block in Complex Molecule Synthesis

Precursor in Pharmaceutical Compound Development

The utility of 2-(Difluoromethoxy)benzaldehyde (B1333782) as a precursor in the development of pharmaceutical compounds is a key area of its application. lookchem.comontosight.aiontosight.ai

Role as an Intermediate for Diverse Drug Candidates

This compound is an important raw material that functions as an intermediate in the synthesis of various drug candidates. lookchem.comfishersci.no Its reactive aldehyde group allows for a wide array of chemical transformations, making it a versatile starting point for constructing complex molecular architectures. sigmaaldrich.com For instance, it is involved in the preparation of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine (B1200194) 3,5-diesters, a class of compounds with potential therapeutic applications. lookchem.comfishersci.no The ability to use this compound as a foundational element facilitates the efficient generation of libraries of related molecules for structure-activity relationship studies, a critical aspect of drug discovery. nih.gov

Incorporation of Fluorine Atoms for Enhanced Metabolic Stability and Bioavailability

The introduction of fluorine atoms into drug candidates is a widely employed strategy to improve their pharmacokinetic profiles. nih.govnih.gov The difluoromethoxy group (-OCHF2) in this compound provides a means to incorporate fluorine into potential drug molecules. ontosight.ai This strategic fluorination can lead to enhanced metabolic stability by blocking sites on the molecule that are susceptible to metabolic breakdown by enzymes. nih.govacs.org The strong carbon-fluorine bond is resistant to cleavage, which can prolong the drug's presence in the body. acs.org

Furthermore, the difluoromethoxy group can influence a molecule's lipophilicity, a key factor in its absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov By fine-tuning lipophilicity, the bioavailability of a drug candidate can be optimized, ensuring that an effective concentration reaches the target site. nih.gov The ability of the OCF2H group to act as a hydrogen bond donor can also lead to improved interactions with biological targets. nih.govresearchgate.net

Application in Agrochemical Synthesis

The desirable properties imparted by the difluoromethoxy group also extend to the field of agrochemicals. lookchem.comontosight.ai

Precursors for Insecticides and Fungicides

This compound serves as a precursor for the synthesis of insecticides and fungicides. lookchem.com The incorporation of fluorine into these agrochemicals can enhance their efficacy and selectivity. acs.org Similar to its role in pharmaceuticals, the difluoromethoxy group can improve the metabolic stability of the active ingredients in various environmental conditions, leading to more persistent and effective crop protection agents. acs.org

Role in Specialty Chemical and Advanced Material Science Applications

Beyond its applications in the life sciences, this compound is a valuable component in the creation of specialty chemicals and advanced materials. lookchem.comontosight.aiontosight.ai The unique electronic properties conferred by the fluorine atoms make it a useful intermediate in the synthesis of complex molecules for materials science. ontosight.ai These materials may possess specific and desirable physical or chemical characteristics attributable to the presence of the difluoromethoxy group.

Investigations into Biological Activities and Medicinal Chemistry Implications

Structure-Activity Relationship (SAR) Studies of Difluoromethoxy-Substituted Compounds

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological effects. For compounds substituted with a difluoromethoxy group, SAR exploration reveals nuanced effects on properties critical for a molecule's journey and interaction with its biological target.

The ability of a drug to cross cellular membranes to reach its site of action is fundamentally linked to its lipophilicity, a property often quantified by the octanol-water partition coefficient (LogP). youtube.com The strategic introduction of fluorine is a common tactic to modulate this property. researchgate.netacs.org The difluoromethyl group (CF₂H) is known to enhance lipophilicity and improve metabolic stability, which can facilitate better cell membrane permeability and bioavailability. nih.gov

| Compound | Structure | Predicted LogP (XlogP) | Data Source |

|---|---|---|---|

| Benzaldehyde (B42025) |  | 1.5 | PubChem |

| 2-Methoxybenzaldehyde |  | 1.7 | PubChem |

| 2-(Difluoromethoxy)benzaldehyde (B1333782) |  | 2.6 | PubChem |

| 2-Bromo-6-(difluoromethoxy)benzaldehyde |  | 3.0 | PubChemLite uni.lu |

Furthermore, the difluoromethoxy group is axially anisotropic, meaning it can adopt different conformations depending on its environment. informahealthcare.comsci-hub.se When attached to an aryl ring, it can exist in conformations where the fluorines are oriented differently relative to the ring. This conformational flexibility allows the group to adapt to the specific topology of a binding site, potentially improving the fit and enhancing potency and selectivity. informahealthcare.com This ability to form specific, favorable interactions is a key factor in designing highly targeted therapies.

Bioisosterism, the replacement of a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a fundamental strategy in medicinal chemistry. informahealthcare.comprinceton.edu The goal is to improve properties like potency, selectivity, or metabolic stability without losing the desired biological activity. nih.gov

The difluoromethyl (CF₂H) and difluoromethoxy (OCHF₂) groups are highly valuable bioisosteres. researchgate.netnih.gov The CF₂H group is often used as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores that are often susceptible to metabolic degradation. nih.gov The difluoromethoxy group itself presents an interesting case; unlike the planar conformation preferred by the methoxy (B1213986) (-OCH₃) group, the difluoromethoxy substituent tends to adopt a conformation orthogonal to the aryl ring, which can profoundly influence how the molecule presents itself to a biological target. informahealthcare.comsci-hub.se This conformational distinction, combined with its unique electronic properties and hydrogen bonding capability, makes the difluoromethoxy group a versatile tool for chemists to subtly alter a molecule's properties to achieve a better therapeutic profile. nih.gov

Enzyme Modulation and Inhibition Mechanisms

Derivatives containing difluoro-substituted aromatic rings have shown significant promise as modulators and inhibitors of various enzymes, including those essential for bacterial survival.

Compounds featuring a 2,6-difluoro-substituted aromatic ring, structurally related to this compound, have been extensively studied as potent enzyme inhibitors. A prominent example is the inhibition of the bacterial cell division protein FtsZ. nih.govnih.gov FtsZ is a crucial protein that forms the Z-ring, an essential structure for bacterial cytokinesis. nih.gov Inhibitors based on a 2,6-difluorobenzamide (B103285) scaffold have been shown to bind to an allosteric site on FtsZ, disrupting its polymerization dynamics and blocking cell division, ultimately leading to bacterial death. nih.govresearchgate.net The 2,6-difluoro substitution is considered critical for this activity, acting as both a conformational control element and an anchor for hydrophobic and C-F/C=O interactions within the binding site. nih.gov

The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the development of drugs with novel mechanisms of action. nih.gov Targeting essential bacterial enzymes like FtsZ is a key strategy to overcome resistance. nih.govresearchgate.net Potent 2,6-difluorobenzamide inhibitors have demonstrated efficacy against clinically important resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.govmdpi.com

In addition to developing new classes of antibiotics, another strategy is to find molecules that can modulate or restore the efficacy of existing ones. Studies have shown that benzaldehyde itself can modulate the action of quinolone antibiotics like ciprofloxacin (B1669076) and norfloxacin, reducing the minimum inhibitory concentration required to affect certain bacterial strains. nih.govnih.govelsevierpure.com While benzaldehyde did not appear to inhibit the efflux pumps tested in one study, its ability to enhance antibiotic action suggests a potential role for benzaldehyde derivatives in combination therapies to combat bacterial resistance. nih.gov

Antimicrobial Activity Studies

Antibacterial Efficacy and Modulation of Antibiotic Activity

Derivatives of this compound have been a focus of research for their potential antibacterial properties. While benzaldehyde itself may not show significant antibacterial activity at lower concentrations, its derivatives are being explored for their ability to combat various bacterial strains. mdpi.comresearchgate.net Studies have investigated the efficacy of these compounds, often in the form of Schiff bases, against both Gram-positive and Gram-negative bacteria. The underlying hypothesis is that the difluoromethoxy group enhances the biological activity of the parent benzaldehyde molecule.

Research has also delved into the potential of these derivatives to act as antibiotic modulators. nih.gov This involves using the compound in combination with existing antibiotics to enhance their effectiveness, particularly against resistant strains. nih.gov For instance, studies have shown that benzaldehyde can potentiate the activity of quinolone antibiotics against resistant strains of Staphylococcus aureus. researchgate.netnih.gov The mechanism for this synergistic effect is an area of active investigation, with one possibility being the inhibition of bacterial efflux pumps, which are responsible for expelling antibiotics from the bacterial cell. mdpi.com

Table 1: Modulation of Antibiotic Activity by Benzaldehyde Derivatives

| Antibiotic | Bacterial Strain | Change in Minimum Inhibitory Concentration (MIC) with Benzaldehyde Derivative |

|---|---|---|

| Ciprofloxacin | Staphylococcus aureus K6028 | Reduction from 64 µg/mL to 32 µg/mL nih.gov |

| Norfloxacin | Staphylococcus aureus 1199B | Reduction from 256 µg/mL to 128 µg/mL nih.gov |

Antifungal Activity

The antifungal potential of benzaldehyde and its derivatives, including those with a difluoromethoxy substitution, has been a significant area of scientific inquiry. nih.govnih.govfrontiersin.org These compounds have demonstrated activity against a range of fungal pathogens, such as Aspergillus species and Fusarium graminearum. nih.govnih.govfrontiersin.orgmdpi.com The antifungal action is thought to stem from the disruption of the fungal cellular antioxidation system, which is crucial for fungal growth and survival. nih.govnih.gov

Structure-activity relationship studies have indicated that the presence of certain functional groups on the benzaldehyde ring can significantly influence antifungal potency. nih.govnih.gov For example, a hydroxyl group at the ortho position has been shown to increase antifungal activity. nih.govnih.gov While specific data on this compound is part of broader research, the principle of modifying the benzaldehyde structure to enhance antifungal efficacy is well-established. nih.govnih.gov These derivatives are also being explored for their ability to work in synergy with existing antifungal drugs, potentially lowering the required therapeutic doses and combating resistance. nih.govnih.gov

Anticancer Research and Cytotoxicity Assessments

Benzaldehyde and its derivatives have been investigated for their potential applications in oncology. nih.govnih.gov Research has explored the cytotoxic effects of these compounds against various cancer cell lines. nih.gov For instance, benzaldehyde has been shown to induce apoptosis (programmed cell death) and cause DNA damage in cultured human lymphocytes. nih.gov Some studies have reported on the antitumor activity of benzaldehyde, noting its ability to cause regression in certain tumors. nih.gov

The inclusion of a difluoromethoxy group in the benzaldehyde structure is a strategy employed in medicinal chemistry to potentially enhance the anticancer properties of the parent compound. While direct studies on the anticancer effects of this compound are part of the broader exploration of benzaldehyde derivatives, the rationale is based on the known biological activities of similar compounds. nih.govnih.gov The aim is to develop novel agents that can effectively target cancer cells while minimizing toxicity to healthy cells.

Pharmacophore Design and Lead Optimization Strategies in Drug Discovery

The chemical structure of this compound makes it a valuable component in pharmacophore design and lead optimization, key stages in the drug discovery process. nih.govdanaher.comnih.govupmbiomedicals.com A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov The unique properties of the difluoromethoxy group can be leveraged to design molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

In lead optimization, a "lead" compound with promising but suboptimal activity is chemically modified to enhance its therapeutic properties. danaher.comupmbiomedicals.comyoutube.com The this compound scaffold offers a versatile platform for such modifications. nih.gov The aldehyde functional group can be readily transformed into a variety of other chemical moieties, allowing medicinal chemists to systematically explore the structure-activity relationship and refine the compound's characteristics. nih.gov Computational tools and techniques, such as deep learning and molecular modeling, are increasingly being used to guide these optimization efforts, accelerating the discovery of new drug candidates. arxiv.org

Future Directions and Emerging Research Areas for 2 Difluoromethoxy Benzaldehyde

Development of Novel and Sustainable Synthetic Routes

The development of new and environmentally friendly methods for synthesizing 2-(Difluoromethoxy)benzaldehyde (B1333782) and its derivatives is a key area of ongoing research. Traditional synthetic pathways can sometimes be inefficient or rely on harsh reagents. nih.gov Current efforts are focused on creating more sustainable processes, for instance, by utilizing biomass-derived starting materials like D-fructose as a C2 synthon. nih.gov This approach not only reduces reliance on petrochemicals but also aligns with the principles of green chemistry. nih.govudel.edu Researchers are also exploring novel catalytic systems and process intensification strategies to improve yields and minimize waste, making the synthesis of these valuable compounds more economically and environmentally viable. udel.edu

Exploration of New Biological Targets and Therapeutic Applications

The difluoromethyl group (CF2H) present in this compound is a bioisostere of hydroxyl, thiol, and amine groups, which are common pharmacophores in many drugs. nih.gov This structural feature allows for the modification of known bioactive molecules to enhance their metabolic stability and bioavailability. nih.govnih.gov Consequently, there is significant interest in exploring new biological targets and therapeutic applications for derivatives of this compound.

Research has shown that incorporating the difluoromethoxy group can lead to compounds with potent biological activities. For example, derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory effects on microtubule formation and steroid sulfatase, an emerging target in endocrine therapy. nih.gov The ability of the difluoromethoxy group to avert metabolic O-demethylation makes it a valuable tool in designing more robust drug candidates. nih.gov

Advanced Computational Modeling for Predictive Research and Drug Design

The integration of advanced computational modeling is becoming increasingly crucial in modern drug discovery. Techniques such as Density Functional Theory (DFT) are being employed to predict the structure-activity relationships of molecules derived from this compound. researchgate.net These computational methods allow researchers to understand the electronic properties, frontier molecular orbitals, and electrostatic potential of synthesized compounds, providing insights into their potential as antioxidants and their interactions with biological targets. researchgate.net By predicting these properties, computational modeling can help prioritize the synthesis of the most promising candidates, thereby accelerating the drug design process and reducing the reliance on costly and time-consuming experimental screening.

Integration with High-Throughput Screening in Early Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against specific biological targets. youtube.com The unique structural and electronic properties of this compound make its derivatives attractive candidates for inclusion in these screening libraries. HTS platforms, which can test over a million compounds per day, are being used to identify small-molecule inhibitors of various disease processes, such as bacterial biofilm formation. youtube.comnih.gov The data generated from these screens, which often reveals that a high percentage of a library is inactive, helps to pinpoint potential drug candidates for further development. youtube.com The integration of compounds derived from this compound into HTS campaigns is expected to uncover novel starting points for the development of new medicines. youtube.com

Radiosynthesis of ¹⁸F-Difluoromethyl Compounds for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides three-dimensional images of physiological and biochemical processes in vivo. nih.gov The short-lived radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used radionuclide for labeling PET tracers due to its favorable decay properties. nih.govresearchgate.net There is a growing interest in developing methods for the radiosynthesis of ¹⁸F-labeled difluoromethyl compounds, which can be derived from precursors like this compound.

Recent advancements have focused on late-stage fluorination techniques that allow for the efficient incorporation of ¹⁸F into complex molecules. nih.gov Methods involving difluorocarbene chemistry and the use of novel ¹⁸F-labeled reagents are expanding the chemical space available for PET tracer development. researchgate.netox.ac.uk These ¹⁸F-labeled compounds have the potential to be used as imaging agents to study a variety of biological processes, including cancer biology, brain function, and to support drug discovery campaigns. ox.ac.uk The development of automated radiosynthesis procedures for these tracers is also a key area of focus to facilitate their clinical application. researchgate.netox.ac.uk

Q & A

Q. What are the common synthetic routes for 2-(difluoromethoxy)benzaldehyde, and what are the critical reaction parameters?

The compound is typically synthesized via condensation reactions involving fluorinated reagents. For example, one method involves reacting a benzaldehyde derivative with chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., NaOH) in a dioxane/water solvent system, catalyzed by benzyltrimethylammonium chloride (BTMA) . Key parameters include temperature control (40–60°C), stoichiometric ratios of fluorinating agents, and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

Characterization requires a multi-technique approach:

- NMR spectroscopy : ¹⁹F NMR is essential to confirm the presence and position of fluorine atoms (δ −55 to −60 ppm for difluoromethoxy groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 202.05) .

- X-ray crystallography : For structural confirmation, single-crystal X-ray analysis resolves bond angles and dihedral angles (e.g., 78.31° between aromatic rings in related aldehydes) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates .

- Emergency measures : For skin/eye contact, rinse with water for ≥15 minutes; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can researchers address challenges in fluorination efficiency during synthesis?

Fluorination efficiency depends on the electrophilicity of the fluorinating agent and solvent polarity. For example, using ClCF₂H in polar aprotic solvents (e.g., DMF) enhances nucleophilic substitution at the methoxy position. Kinetic studies suggest that increasing reaction temperature (up to 60°C) improves yield but risks over-fluorination. Monitoring via ¹⁹F NMR helps optimize stoichiometry and reaction time .

Q. What strategies resolve contradictory spectral data (e.g., NMR shifts) for this compound derivatives?

Contradictions often arise from solvent effects or impurities. Strategies include:

Q. How does the stability of this compound vary under different storage conditions?

The compound is sensitive to light and moisture. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber glass vials under nitrogen. Degradation products include oxidized benzoic acid derivatives, detectable via HPLC with UV detection (λ = 254 nm) .

Q. What are the applications of this compound in medicinal chemistry research?

It serves as a key intermediate in synthesizing fluorinated drug candidates:

Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing impurities?

Scale-up challenges include exothermic reactions and byproduct formation. Strategies:

Q. What methodologies are effective in analyzing trace impurities in this compound batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.